ethyl 4-(5-{(Z)-[6-(4-methoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate
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Overview
Description
Ethyl 4-(5-{(Z)-[6-(4-methoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazin derivatives
Preparation Methods
The synthesis of ethyl 4-(5-{(Z)-[6-(4-methoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate typically involves multi-component reactions. One common method involves the reaction of ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and monochloroacetic acid in the presence of anhydrous sodium acetate in an acetic acid-acetic anhydride medium .
Chemical Reactions Analysis
Ethyl 4-(5-{(Z)-[6-(4-methoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl 4-(5-{(Z)-[6-(4-methoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets and its potential therapeutic effects.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of ethyl 4-(5-{(Z)-[6-(4-methoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate involves its interaction with specific molecular targets. The compound’s thiazolo[3,2-b][1,2,4]triazin core is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Ethyl 4-(5-{(Z)-[6-(4-methoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate can be compared with other thiazolo[3,2-b][1,2,4]triazin derivatives:
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound shares a similar core structure but differs in its substituents, leading to different biological activities.
Ethyl (Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Another similar compound with variations in the substituents, affecting its chemical properties and applications.
Properties
Molecular Formula |
C27H21N3O6S |
---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
ethyl 4-[5-[(Z)-[6-[(4-methoxyphenyl)methyl]-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C27H21N3O6S/c1-3-35-26(33)18-8-6-17(7-9-18)22-13-12-20(36-22)15-23-25(32)30-27(37-23)28-24(31)21(29-30)14-16-4-10-19(34-2)11-5-16/h4-13,15H,3,14H2,1-2H3/b23-15- |
InChI Key |
RHTHHRDHDMWNHK-HAHDFKILSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3 |
Origin of Product |
United States |
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